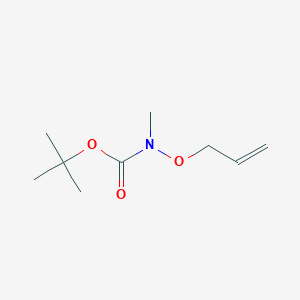

Tert-butyl 2-propenyloxy(methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-prop-2-enoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6-7-12-10(5)8(11)13-9(2,3)4/h6H,1,7H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYJBVPAQNCJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

One prevalent approach involves reacting isocyanates with alcohol derivatives, directly forming carbamates without intermediate chloroformate steps. Specifically, the reaction of 2-propenyl alcohols with isocyanates yields the desired carbamate.

Reaction Conditions

- Solvent: Anhydrous organic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM)

- Catalyst: None typically required; inert atmosphere (nitrogen or argon)

- Temperature: Room temperature to mild heating (~25°C–50°C)

- Time: 2–24 hours depending on reactivity

Research Findings

This method is advantageous due to its simplicity and high yield, often exceeding 80%. The direct formation of carbamates avoids the use of hazardous chloroformates, making it environmentally friendlier.

Representative Reaction

2-propenyl alcohol + isocyanate → Tert-butyl 2-propenyloxy(methyl)carbamate

Carbamate Esterification Using Chloroformates

Method Overview

A classical route involves converting the alcohol group into a chloroformate intermediate, which then reacts with tert-butylamine or methylamine to form the carbamate.

Stepwise Procedure

Reaction Conditions

- Solvent: Dioxane, tetrahydrofuran, or pyridine

- Temperature: 0°C to room temperature

- Reaction Time: 2–6 hours

Research Data

This method is well-documented in patent literature, with yields often ranging from 70% to 90%. The process is versatile, accommodating various amines and alcohol derivatives.

Phase-Transfer Catalysis (PTC) Method

Method Overview

Recent research emphasizes phase-transfer catalysis (PTC) for efficient carbamate synthesis. The process involves transferring a carbamate precursor into an organic phase where it reacts with an alkylating agent under basic conditions.

Key Steps

Reaction Conditions

- Temperature: 0°C to 25°C

- Molar Ratios: Molar ratio of carbamate to catalyst typically 1:0.05–0.2

- Reaction Time: 2–3 hours

Research Findings

This method offers high selectivity and yields, with the added benefit of mild reaction conditions. It is particularly suitable for synthesizing complex carbamate derivatives like this compound, as demonstrated in recent patents.

Synthesis via Protection of Amino Groups Followed by Alkylation

Method Overview

This approach involves protecting amino groups with tert-butoxycarbonyl (Boc) groups, followed by selective alkylation at hydroxyl sites.

Procedure

Research Data

This method ensures high regioselectivity and minimizes side reactions, with yields typically above 80%. It is useful for complex peptide synthesis and pharmaceutical intermediates.

Data Table: Summary of Preparation Methods

| Method | Key Reactants | Solvent | Catalyst/Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Isocyanate-Alcohol Reaction | 2-propenyl alcohol + isocyanates | THF, DCM | None, room temperature | >80% | Direct, simple, environmentally friendly |

| Chloroformate Esterification | 2-propenyl alcohol + Boc anhydride + amine | Dioxane, pyridine | 0°C–25°C | 70–90% | Versatile, well-established |

| Phase-Transfer Catalysis | Carbamate + alkyl halide + base | Ethyl acetate | TBAB, 0°C–25°C | High | Mild, high yield, scalable |

| Protection and Alkylation | Amino group protection + alkyl halide | Toluene, THF | Base (NaH, triethylamine), reflux | >80% | High regioselectivity |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 2-propenyloxy(methyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed:

Oxidation: Formation of corresponding oxides or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-propenyloxy(methyl)carbamate is widely used as a protecting group for amines in peptide synthesis. Its ability to form stable derivatives allows chemists to manipulate complex molecules without affecting sensitive functional groups.

Medicinal Chemistry

In drug development, this compound serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its role in enzyme inhibition is particularly noteworthy; it can bind to specific enzymes, preventing substrate catalysis, which is crucial in therapeutic applications such as osteoarthritis treatment.

Industrial Applications

The compound is utilized in various industrial processes due to its stability and reactivity. It can participate in oxidation, reduction, and substitution reactions, making it valuable in producing fine chemicals and agrochemicals.

Case Study 1: Peptide Synthesis

In a study focused on peptide synthesis, this compound was employed as a protecting group for amines. This application demonstrated its effectiveness in facilitating the formation of complex peptide structures while maintaining high yields and purity.

Case Study 2: Drug Development

Research involving the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) highlighted the utility of this compound as an intermediate. The compound's ability to inhibit specific enzymes led to enhanced therapeutic efficacy in preclinical trials.

Mechanism of Action

The mechanism of action of tert-butyl 2-propenyloxy(methyl)carbamate involves its interaction with specific molecular targets and pathways. In the context of enzyme inhibition, it acts by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to the desired therapeutic effects, such as reducing the breakdown of cartilage in osteoarthritis .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares tert-butyl 2-propenyloxy(methyl)carbamate with structurally related carbamate derivatives, focusing on substituent effects, synthetic routes, stability, and applications.

Substituent Variations and Structural Features

Table 1: Key Structural Differences Among Analogs

Stability and Reactivity

- Allyloxy Group : The propenyloxy substituent in the target compound offers olefin reactivity but may pose stability issues under strong oxidizing conditions. In contrast, 15b incorporates a cyclopropane ring, enhancing rigidity and resistance to metabolic degradation.

- Aromatic vs.

- Steric Effects : Bulky substituents (e.g., cyclohexyl in 296 ) reduce reactivity toward nucleophiles but improve lipid membrane permeability.

Research Findings and Trends

- Substituent-Driven Reactivity : Allyloxy groups enable click chemistry applications, whereas fluorinated or aromatic systems (e.g., ) improve target binding affinity.

- Stability Trade-offs : While tert-butyl carbamates generally exhibit high stability, electron-withdrawing groups (e.g., fluorine in ) further enhance resistance to enzymatic cleavage.

- Toxicity Considerations : Carbamates with aromatic systems () may pose higher acute toxicity risks compared to aliphatic analogs, necessitating rigorous safety evaluations .

Biological Activity

Tert-butyl 2-propenyloxy(methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of herbicide development and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₉NO₄

- Molecular Weight : 205.25 g/mol

- CAS Number : 139115-91-6

The compound features a tert-butyl group, a propenyloxy moiety, and a carbamate functional group, contributing to its unique reactivity and biological properties.

This compound has been studied for its herbicidal properties. It acts as a selective herbicide by inhibiting specific biochemical pathways in target plants while exhibiting minimal toxicity to non-target species. The mechanism involves interference with the synthesis of essential metabolites required for plant growth.

Biological Activity

- Herbicidal Activity :

- Metabolic Stability :

- Toxicological Profile :

Case Studies

-

Field Trials :

- Field trials conducted on various crops demonstrated that this compound effectively controlled weed populations without adversely affecting crop yield. The results indicated a favorable selectivity index, making it a viable option for integrated weed management systems.

- Comparative Studies :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₉NO₄ |

| Molecular Weight | 205.25 g/mol |

| Herbicidal Activity | Effective against broadleaf weeds |

| Metabolic Stability | Enhanced by structural modifications |

| Study Type | Findings |

|---|---|

| Field Trials | Effective weed control |

| Toxicity Studies | Low toxicity to non-target species |

| Comparative Herbicide Studies | Unique mode of action |

Q & A

Q. How to address discrepancies in reported melting points or solubility data?

- Methodological Answer : Variations may stem from polymorphic forms or impurities. Reproduce synthesis/purification methods from literature, then characterize via DSC (Differential Scanning Calorimetry) and XRD. Solubility studies in standardized buffers (e.g., PBS) under controlled temperatures resolve inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.